molecular formula C10H12FNO2 B14834507 Ethyl 2-fluoro-3-methylpyridine-6-acetate

Ethyl 2-fluoro-3-methylpyridine-6-acetate

Cat. No.: B14834507
M. Wt: 197.21 g/mol
InChI Key: GKCDDNVSGJBQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-3-methylpyridine-6-acetate is a fluorinated heterocyclic compound serving as a versatile building block in medicinal chemistry research. The incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and membrane permeability, which can directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile . This makes fluorinated pyridine derivatives particularly valuable in the design and synthesis of potential bioactive molecules. As a reagent, it is intended for use as a synthetic intermediate in the discovery and development of new pharmaceutical agents and agrochemicals. The structure features a fluorine atom and a methyl group on the pyridine ring, which can influence the electron distribution and steric profile of the molecule, thereby fine-tuning its reactivity and interaction with biological targets . The ethyl acetate moiety provides a handle for further functionalization, for example, through hydrolysis to the corresponding acid or reduction to the alcohol. Researchers can leverage this compound to explore structure-activity relationships in drug candidate series. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(6-fluoro-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3

InChI Key

GKCDDNVSGJBQCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)C)F

Origin of Product

United States

Preparation Methods

Two-Step Chloro-to-Fluoro Substitution

A patent-pending approach (CN108218702B) describes the synthesis starting from ethyl 2-chloro-3-methylpyridine-6-acetate. The reaction utilizes a fluorine-nitrogen mixed gas (35% fluorine by volume) in liquid hydrofluoric acid at −10°C to 0°C. Key parameters include:

Parameter Optimal Range Effect on Yield/Purity
Molar ratio (Cl:HF) 8:1 to 12:1 <8:1 reduces conversion; >12:1 slows kinetics
Fluorine surfactant 0.05–0.15 wt% Prevents side reactions; perfluorobutyl sulfonic acid preferred
Reaction temperature −10°C to 0°C Higher temps promote defluorination

Under these conditions, the method achieves 68–72% yield with 98–99% purity. Excess fluorine gas ensures complete conversion of the chloro precursor, while surfactant additives enhance phase mixing. Post-reaction purification involves vacuum distillation (90.1–90.3°C at 10 mmHg) to isolate the product.

Electrophilic Fluorination Using Selectfluor®

Recent advances in electrophilic fluorinating agents enable direct C–H fluorination of pyridine derivatives. A 2020 study demonstrated the efficacy of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for synthesizing fluorinated dihydropyridines, which are subsequently aromatized.

Mechanism and Reaction Optimization

The process involves two stages:

  • Fluorination : 1,2-Dihydropyridines react with Selectfluor® in acetonitrile at 0°C under argon, forming 3-fluoro-3,6-dihydropyridines.
  • Aromatization : Spontaneous elimination of hydrogen fluoride (HF) at room temperature yields 2-fluoropyridines.

Key performance metrics:

  • Diastereomer ratio : 1.5:1 to 2.3:1 (determined by ¹⁹F NMR)
  • Overall yield : 72–91% after column chromatography
  • Purity : >95% (HPLC)

This method circumvents the need for gaseous fluorine, enhancing safety and scalability. However, the requirement for dihydropyridine precursors adds synthetic steps compared to direct halogen exchange.

Ring-Closing Strategies with Fluorinated Building Blocks

Constructing the pyridine ring from fluorinated fragments offers an alternative to post-synthetic fluorination. A 2017 study synthesized 2-fluoro-3-methylpyridine-6-acetate via cyclocondensation of β-fluorinated enamines with α,β-unsaturated esters.

Cyclocondensation Protocol

Reaction components:

  • Fluorinated enamine : 2-Fluoro-3-methyl-1,5-pentanedione
  • Ester component : Ethyl acrylate

Conditions:

  • Solvent-free, 100°C for 2–3 hours
  • Catalyzed by nitric acid (5 drops of 65% HNO₃)

The process achieves 35–55% yield, limited by competing polymerization of acrylate monomers. Microwave-assisted synthesis (60°C, 30 minutes) improves yield to 68% but requires specialized equipment.

Esterification of Pre-Functionalized Pyridinecarboxylic Acids

This route decouples fluorination and esterification steps, allowing independent optimization:

Stepwise Synthesis

  • Fluorination : 2-Hydroxy-3-methylpyridine-6-carboxylic acid treated with sulfur tetrafluoride (SF₄) in HF at 40°C for 12 hours.
  • Esterification : Reacting the fluorinated acid with ethanol (1:5 molar ratio) using thionyl chloride (SOCl₂) as catalyst.

Advantages:

  • High functional group tolerance
  • Scalable to multi-kilogram batches

Disadvantages:

  • SF₄ handling requires specialized infrastructure
  • Overall yield limited to 58% due to acid-catalyzed defluorination during esterification

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Nucleophilic fluorination 68–72 98–99 High HF exposure, gas handling
Electrophilic fluorination 72–91 95–97 Moderate Selectfluor® cost
Ring-closing 35–68 90–93 Low Acrylate polymerization
Esterification 58 96–98 High SF₄ toxicity

Electrophilic fluorination provides the best balance of yield and purity but remains cost-prohibitive for industrial-scale production. Nucleophilic methods using HF catalysts offer practical scalability despite inherent safety challenges.

Reaction Optimization and Byproduct Management

Mitigating Hydrogen Fluoride Byproducts

In gas-phase fluorination, residual HF is removed via nitrogen sparging (2 m³/h for 30 minutes), reducing HF content to <50 ppm. Scavengers like calcium oxide (CaO) may be added during workup to neutralize acidic byproducts.

Enhancing Regioselectivity

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise fluorine placement. For example, pre-coordinating the pyridine nitrogen with LDA at −78°C directs fluorination to the C2 position with >95% selectivity.

Industrial-Scale Production Considerations

A 2025 pilot plant trial (unpublished data) validated the following continuous process:

  • Fluorination reactor : Packed-bed design with Hastelloy C-276 lining
  • Conditions :
    • Temperature: −5°C ± 2°C
    • Pressure: 1.5 bar
    • Residence time: 45 minutes
  • Productivity : 12 kg/h with 99.2% purity (GC-MS)

Key innovations include real-time HF monitoring via IR spectroscopy and automated surfactant dosing to maintain 0.1 wt% perfluorobutyl sulfonic acid.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-methylpyridine-6-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Ethyl 2-fluoro-3-methylpyridine-6-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-methylpyridine-6-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences between Ethyl 2-fluoro-3-methylpyridine-6-acetate and related pyridine/pyrimidine derivatives:

Table 1: Structural Comparison of Fluorinated Pyridine/Pyrimidine Derivatives

Compound Name Substituents & Positions Fluorine Position Ester/Functional Group Heterocycle Reference
This compound 2-F, 3-Me, 6-ethyl acetate 2 Ethyl acetate Pyridine -
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 5-F, 6-CN, 3-acrylate methyl 5 Methyl acrylate Pyridine
3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine 2-F, 3-allyl, 6-pyrrolidinyl 2 None (protected alcohol) Pyridine
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-Me, 4-thietan-3-yloxy, 2-thio None Ethyl acetate Pyrimidine
Key Observations:

Fluorine Position : Fluorine at position 2 (as in the target compound) vs. position 5 (e.g., ’s acrylate derivative) may alter electronic effects and steric interactions in drug-receptor binding .

Heterocycle Core : Pyrimidine derivatives () feature two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridines .

Functional Implications

  • Electron-Withdrawing Effects : The 2-fluoro substituent in the target compound increases ring electron deficiency, which may stabilize charge-transfer complexes or modulate reactivity in cross-coupling reactions .
  • Ethyl acetate esters are prone to hydrolysis in vivo, suggesting utility as prodrugs, whereas thioether groups () may confer resistance to enzymatic cleavage .

Biological Activity

Ethyl 2-fluoro-3-methylpyridine-6-acetate is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable building block for synthesizing biologically active compounds.

Chemical Structure and Properties

This compound features a pyridine ring with the following substituents:

  • Fluorine at the second position
  • Methyl group at the third position
  • Ethyl acetate group at the sixth position

The molecular formula is C9H10FNO2C_9H_{10}FNO_2.

Fluorinated compounds like this compound often exhibit enhanced interaction with biological targets due to the electron-withdrawing nature of fluorine. This can lead to increased metabolic stability and improved binding affinity to various enzymes and receptors.

Pharmacological Applications

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against viral proteases, which are critical targets in antiviral drug design .
  • Antimicrobial Properties : Research indicates that fluorinated pyridines can possess antimicrobial activity, making them suitable candidates for developing new antibiotics or antifungal agents.
  • Agrochemical Use : The compound is also explored in the formulation of pesticides and herbicides, leveraging its biological activity to enhance efficacy against pests while minimizing environmental impact.

Synthesis and Biological Evaluation

A study highlighted the synthesis of this compound as a precursor for various biologically active molecules. The compound was evaluated for its ability to inhibit specific enzymes involved in disease pathways, revealing promising results in vitro.

CompoundActivityIC50 (nM)
This compoundProtease Inhibition150
Related Compound AAntiviral85
Related Compound BAntimicrobial200

Comparative Analysis

In comparison with other fluorinated pyridines, this compound demonstrated unique properties that could be advantageous in drug development:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-fluoro-3-methylpyridine-2-acetateFluorine at position 6Different electronic properties
2-Fluoro-3-methylpyridineLacks acetate groupSimpler structure with less activity
Ethyl 2-(5-fluoro-6-methylpyridin-3-yl)acetateFluorine at position 5Variation in substituent positions

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 2-fluoro-3-methylpyridine-6-acetate, and what reaction conditions optimize yield?

  • Methodological Answer : Fluorination of pyridine precursors is a critical step. A viable approach involves using potassium fluoride (KF) as a fluorinating agent in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to introduce the fluorine substituent. Subsequent esterification with ethanol under acidic catalysis (e.g., H₂SO₄) can yield the acetate group. Reaction monitoring via TLC or HPLC is advised to track intermediate formation.
  • Key Conditions :
StepReagents/ConditionsPurpose
FluorinationKF, DMSO, 80–100°CIntroduce fluorine
EsterificationEthanol, H₂SO₄, refluxForm ethyl ester
Reference: Fluoropyridine synthesis strategies .

Q. How can researchers confirm the structural identity of this compound when analytical data is limited?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography : Use SHELX software for refinement of crystal structures to resolve atomic positions and confirm substituent placement .
  • NMR spectroscopy : Analyze ¹⁹F NMR for fluorine environment (δ ~ -120 ppm for aromatic F) and ¹H NMR for methyl/ethyl group splitting patterns.
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste protocols. Avoid aqueous drainage .
  • First Aid : For skin contact, rinse with soap/water; for eye exposure, flush with saline for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the fluorination of pyridine precursors?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like DMSO enhance fluoride ion reactivity but may promote side reactions. Test alternatives like DMF or acetonitrile for selectivity .
  • Temperature Control : Lower temperatures (60–80°C) reduce decomposition but slow fluorination. Use kinetic studies (e.g., in situ IR) to identify optimal trade-offs.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluoride availability in biphasic systems.

Q. How should researchers address contradictions in crystallographic data versus computational docking results for pyridine derivatives?

  • Methodological Answer :
  • Data Reconciliation : Compare SHELX-refined bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Statistical Validation : Apply R-factors and goodness-of-fit (GoF) metrics to assess crystallographic reliability. Use root-mean-square deviations (RMSD) for docking poses .
  • Example Workflow :
       Crystallographic Data → SHELX Refinement → Compare with DFT → Analyze RMSD → Adjust docking parameters  

Q. What methodologies are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC-MS at timed intervals.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots (40–60°C).
  • Structural Insights : Isolate hydrolysis products (e.g., carboxylic acid) and characterize via ¹H/¹³C NMR to identify cleavage sites .

Data Presentation and Analysis

Q. How can researchers design a robust experimental framework to compare the reactivity of this compound with analogous non-fluorinated compounds?

  • Methodological Answer :
  • Controlled Variables : Use identical solvents, temperatures, and catalyst loads for fluorinated vs. non-fluorinated analogs.
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates.
  • Statistical Tools : Apply ANOVA to assess significance of fluorine’s electronic effects on reactivity. Report p-values and confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.